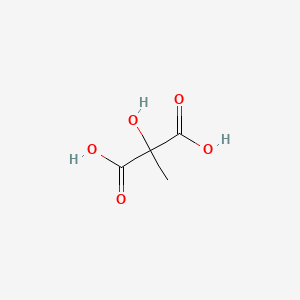
Methyltartronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyltartronic acid can be synthesized through the hydroxylation of methacrylic acid. The process involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in an aqueous medium, often in the presence of catalysts such as tungstic acid (H₂WO₄) and phosphoric acid (H₃PO₄) or their alkaline salts. The reaction is typically carried out at a pH below 2 and at temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyltartronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mesoxalic acid, a simple oxodicarboxylic acid.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Catalysts: Tungstic acid (H₂WO₄) and phosphoric acid (H₃PO₄) or their alkaline salts are used as catalysts in hydroxylation reactions.
Major Products:
Mesoxalic Acid: Formed through the oxidation of this compound.
Various Esters: Formed through esterification reactions involving the hydroxyl group.
Applications De Recherche Scientifique
Methyltartronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which methyltartronic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and undergo oxidation and substitution reactions. These properties make it a versatile compound in both chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Tartronic Acid: Lacks the methyl group present in methyltartronic acid.
Malic Acid: Contains two hydroxyl groups but no methyl group.
Lactic Acid: Contains a single hydroxyl group and a methyl group but lacks the second carboxyl group.
This compound’s unique combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
595-48-2 |
|---|---|
Formule moléculaire |
C4H6O5 |
Poids moléculaire |
134.09 g/mol |
Nom IUPAC |
2,2-dihydroxy-3-oxobutanoic acid |
InChI |
InChI=1S/C4H6O5/c1-2(5)4(8,9)3(6)7/h8-9H,1H3,(H,6,7) |
Clé InChI |
HVDFUVLFCQSGAK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)(C(=O)O)O |
SMILES canonique |
CC(=O)C(C(=O)O)(O)O |
Key on ui other cas no. |
595-98-2 595-48-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



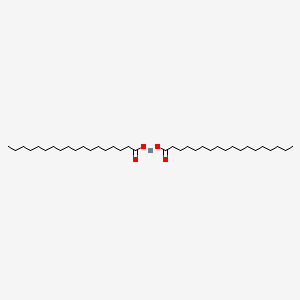
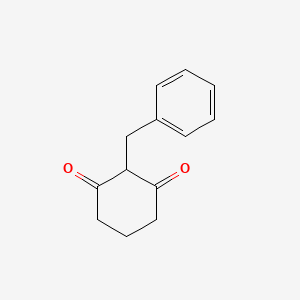
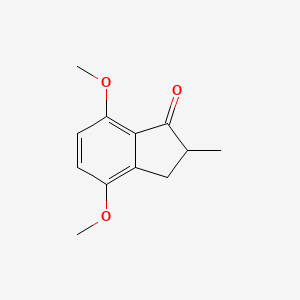
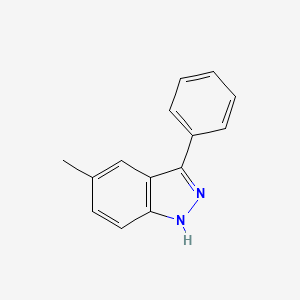


![Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B1607390.png)

![2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine](/img/structure/B1607394.png)
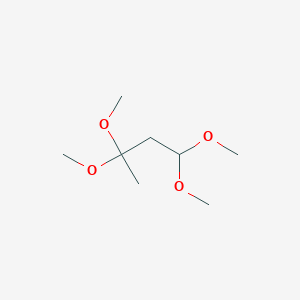
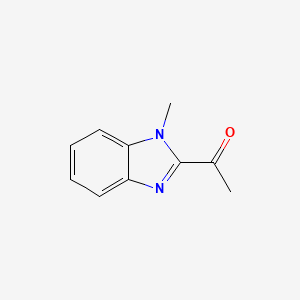

![3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1607400.png)
